3-(4-ethoxyphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
The compound 3-(4-ethoxyphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a triazolo-pyrimidinone derivative characterized by a 4-ethoxyphenyl substituent at position 3 and a 2-(4-methylpiperidin-1-yl)-2-oxoethyl group at position 4.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-3-29-16-6-4-15(5-7-16)26-19-18(22-23-26)20(28)25(13-21-19)12-17(27)24-10-8-14(2)9-11-24/h4-7,13-14H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEJQIBLJWMNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCC(CC4)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethoxyphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one , often referred to as compound A , has garnered interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 368.44 g/mol
- Structure : The compound features a triazolopyrimidine core, which is significant in medicinal chemistry for its diverse biological activities.
Compound A exhibits its biological effects primarily through the modulation of various cellular pathways:
- Inhibition of Cell Proliferation : Studies indicate that compound A can inhibit the proliferation of cancer cell lines such as U87 (human glioblastoma) and AsPC-1 (pancreatic adenocarcinoma) with IC values in the low micromolar range. This suggests a potential application in cancer therapy .
- Apoptosis Induction : Mechanistic studies have shown that compound A can induce apoptosis in cancer cells by activating caspase pathways and promoting cell cycle arrest at the G1 phase .
- Targeting Kinases : Preliminary data suggest that compound A may interact with specific kinases involved in cancer signaling pathways, although further investigations are required to elucidate these interactions fully.
Pharmacological Effects
The pharmacological profile of compound A includes:
- Anticancer Activity : Compound A has demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : Some studies suggest that derivatives of similar compounds exhibit neuroprotective properties, which may be relevant for conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of U87 and AsPC-1 cells | |
| Apoptosis Induction | Activation of caspase pathways | |
| Neuroprotection | Potential protective effects in models |
Notable Research Findings
- Cytotoxicity Studies : In a study evaluating the anticancer properties of compound A, it was found to have an IC value of approximately 0.47 μM against the LASCPC-01 cell line, showcasing its potency compared to other tested compounds .
- Mechanism Exploration : Further research indicated that compound A's ability to induce apoptosis was dose-dependent and involved mitochondrial pathways, highlighting its potential for targeted cancer therapies .
- Structure-Activity Relationship (SAR) : Ongoing SAR studies are aimed at optimizing the efficacy and selectivity of compound A against specific cancer types while minimizing off-target effects .
Comparison with Similar Compounds
Triazolo-Pyrimidinone Derivatives
- Compound : 3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazinyl)ethyl]-3H-triazolo[4,5-d]pyrimidin-7-one
- Key Differences :
- Position 3 : 3,4-Dimethoxyphenyl vs. 4-ethoxyphenyl in the target compound. The dimethoxy group increases polarity but may reduce metabolic stability compared to the ethoxy group .
- Position 6: 4-Phenylpiperazinyl vs. 4-methylpiperidinyl.
- Compound: 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one Key Differences:
- Position 6 : Isopropyl group vs. 2-(4-methylpiperidinyl)-2-oxoethyl. The isopropyl group is less sterically bulky, possibly favoring different binding conformations .
Heterocyclic Core Variations
- Compounds: Thiazolo-pyrimidinones (e.g., 6-ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxothiazolo[4,5-d]pyrimidin-7-one) Key Differences: Replacement of the triazole ring with a thiazole alters electronic properties and hydrogen-bonding capacity. Thiazole derivatives often exhibit distinct bioactivity profiles, such as increased antimicrobial activity .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of molecular properties is summarized below:
*logP values estimated using fragment-based methods.
- Lipophilicity : The target compound (logP 3.2) strikes a balance between the highly polar compound (logP 2.8) and the more lipophilic compound (logP 4.1), suggesting moderate membrane permeability.
- Hydrogen-Bonding : The 4-methylpiperidinyl group in the target compound contributes to H-bond acceptor capacity, which may enhance solubility compared to the compound .
NMR and Electronic Environment Analysis
As demonstrated in , NMR chemical shifts in triazolo-pyrimidinone derivatives are sensitive to substituent effects. For example:
- Region A (positions 39–44) : Substituents like ethoxy or methoxy groups alter electron density on the phenyl ring, affecting chemical shifts in this region.
- Region B (positions 29–36) : The 4-methylpiperidinyl group in the target compound likely induces distinct shifts compared to phenylpiperazinyl or isopropyl groups, reflecting differences in steric and electronic environments .
Bioactivity and Target Engagement
While direct bioactivity data for the target compound is unavailable, insights can be inferred from analogs:
- : Similarity indexing (Tanimoto coefficient) could be applied to compare the target compound with known bioactive molecules. For instance, the ethoxyphenyl group may confer ~60–70% similarity to kinase inhibitors like imatinib .
Q & A
Q. How can the synthesis of this triazolopyrimidine derivative be optimized for high yield and purity?
Methodological Answer:
- Stepwise Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation during multi-step synthesis, ensuring proper cyclization of the triazole-pyrimidine core .
- Catalyst Selection : Employ palladium or copper catalysts for coupling reactions involving the 4-ethoxyphenyl or 4-methylpiperidinyl groups to enhance regioselectivity .
- Purification : Optimize recrystallization solvents (e.g., ethanol/water mixtures) or gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product with >95% purity .
Q. Key Parameters for Synthesis Optimization
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–80°C (for cyclization steps) | Avoids side-product formation |
| Solvent System | DMF or DMSO (polar aprotic solvents) | Enhances solubility of intermediates |
| Catalyst Loading | 5–10 mol% Pd(PPh₃)₄ | Balances cost and efficiency |
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR with 2D experiments (HSQC, HMBC) to resolve overlapping signals, particularly for the triazole and pyrimidine protons. The 4-ethoxyphenyl group’s aromatic protons typically appear as a doublet (δ 7.2–7.4 ppm) .
- X-ray Crystallography : Determine absolute configuration and confirm fused-ring geometry. For example, the dihedral angle between triazole and pyrimidine rings should be <10°, indicating planarity critical for bioactivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₄H₂₈N₆O₃) with <2 ppm error to validate synthetic success .
Q. How should initial biological activity screenings be designed to assess therapeutic potential?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) or viral enzymes (e.g., CHIKV nsP1) at concentrations 1–100 μM. IC₅₀ values <10 μM suggest high potency .
- Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cells to establish selectivity indices (SI = IC₅₀(host cell)/IC₅₀(target)). SI >10 indicates low off-target toxicity .
- Antiviral Activity : Employ plaque reduction assays for RNA viruses (e.g., CHIKV), focusing on the meta-substituted aryl group’s role in viral capping inhibition .
Advanced Research Questions
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with modifications to the 4-ethoxyphenyl (e.g., replacing ethoxy with methoxy) or 4-methylpiperidinyl groups. Compare bioactivity to identify pharmacophores .
- Molecular Docking : Perform in silico docking (AutoDock Vina) with target proteins (e.g., CHIKV nsP1). The triazole-pyrimidine core should exhibit strong π-π stacking with aromatic residues (e.g., Tyr²⁴⁵), while the 4-methylpiperidinyl group may occupy hydrophobic pockets .
- Free-Wilson Analysis : Quantify contributions of substituents to antiviral activity. For example, the ethoxy group increases lipophilicity (logP +0.5), enhancing membrane permeability .
Q. How can contradictions in biological data across experimental models be resolved?
Methodological Answer:
- Dose-Response Curves : Re-evaluate activity using 8–12 concentration points to rule out false positives from single-dose assays. EC₅₀ discrepancies may arise from cell-type-specific metabolism .
- Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence polarization) alongside cell-based assays to distinguish direct target engagement from off-target effects .
- Pharmacokinetic Profiling : Measure plasma stability and microsomal half-life (e.g., rat liver microsomes). Poor solubility (logS < -4) may explain reduced efficacy in in vivo models .
Q. What strategies identify molecular targets in complex biological systems?
Methodological Answer:
- Affinity Proteomics : Immobilize the compound on Sepharose beads for pull-down assays coupled with LC-MS/MS. Prioritize proteins with ≥5-fold enrichment (p<0.01) .
- CRISPR-Cas9 Screening : Use genome-wide knockout libraries to identify resistant mutations in target genes (e.g., nsP1 for CHIKV) .
- Thermal Shift Assays (TSA) : Monitor protein melting temperature (ΔTm) shifts. A ΔTm >2°C upon compound binding suggests direct interaction (e.g., with kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
